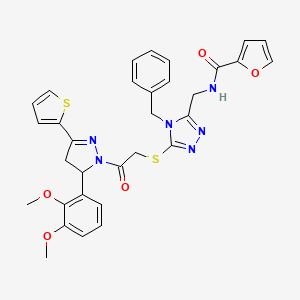
N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C32H30N6O5S2 and its molecular weight is 642.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((4-benzyl-5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. Its structural complexity suggests potential for diverse biological activities, particularly in the field of medicinal chemistry.
Molecular Characteristics
The molecular formula of this compound is C35H34N6O4S2, with a molecular weight of 666.82 g/mol. The compound features multiple functional groups, including triazole and pyrazole rings, which are known for their significant biological activities.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various triazole derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against multiple cancer cell lines. The compound may exhibit comparable activity due to its structural similarities.
- Mechanism of Action : Triazole derivatives often exert their anticancer effects through apoptosis induction and cell cycle arrest mechanisms. They can disrupt critical signaling pathways involved in tumor growth and metastasis.
-
Case Studies :
- A study on related triazole compounds reported IC50 values as low as 0.25 μM against hepatocarcinoma cells (HepG2), indicating potent anticancer activity .
- Another investigation into 1,2,4-triazole derivatives revealed significant cytotoxicity against various cancer cell lines (A549, MCF7), with IC50 values ranging from 3.35 to 16.79 μM .
Antimicrobial Activity
Compounds containing thiophene and pyrazole rings have been noted for their antimicrobial properties. The presence of these moieties in the target compound suggests potential efficacy against bacterial and fungal pathogens.
- Research Findings :
Anti-inflammatory Effects
Some derivatives of triazoles have been reported to exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Biological Mechanism : The anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several factors:
| Structural Feature | Influence on Activity |
|---|---|
| Triazole moiety | Enhances anticancer activity |
| Pyrazole ring | Contributes to cytotoxicity |
| Methoxy groups | Increases solubility and bioavailability |
| Thiophene linkage | Potentially enhances antimicrobial effects |
Propiedades
IUPAC Name |
N-[[4-benzyl-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N6O5S2/c1-41-25-12-6-11-22(30(25)42-2)24-17-23(27-14-8-16-44-27)36-38(24)29(39)20-45-32-35-34-28(18-33-31(40)26-13-7-15-43-26)37(32)19-21-9-4-3-5-10-21/h3-16,24H,17-20H2,1-2H3,(H,33,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDXLBPCIWITMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=CO5)C6=CC=CS6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














